molecular formula C57H89N19O21S2 B148252 Bleomycin A5 CAS No. 11116-32-8

Bleomycin A5

Cat. No.: B148252
CAS No.: 11116-32-8
M. Wt: 1440.6 g/mol
InChI Key: QYOAUOAXCQAEMW-CHULVIKSSA-N
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Description

Bleomycin A5, also known as pingyangmycin, is a member of the bleomycin family of glycopeptide antibiotics. It was discovered in Pingyang County, Zhejiang Province, China, in 1969 and was subsequently approved for clinical use in 1978 by the Chinese Food and Drug Administration. This compound is primarily used as an anticancer agent and is effective in treating various types of cancer, including testicular, ovarian, cervical, head-neck, esophageal, and thyroid carcinomas, as well as lymphomas .

Mechanism of Action

Target of Action

Bleomycin A5, also known as Pingyangmycin, is a glycopeptide antibiotic that exhibits potent antitumor activity . The primary targets of this compound are guanosine-cytosine-rich portions of DNA . It binds to these regions via association of the “S” tripeptide and by partial intercalation of the bithiazole rings .

Mode of Action

It forms a complex with divalent metals like iron, which can produce highly reactive free radicals and Fe (III). These free radicals cause DNA single-strand breaks at 3’-4’ bonds in deoxyribose, yielding free base propenals, especially of thymine .

Biochemical Pathways

this compound affects several biochemical pathways. It has been shown to increase caspase-3 and p53 levels and inhibit telomerase activity, leading to apoptosis . It also induces DNA damage and senescence in alveolar epithelial cells (AECs), which is considered a key factor in the development of lung pathology .

Pharmacokinetics

this compound, being a hydrophilic molecule, depends on transporters or endocytosis receptors to get inside cells . In humans, it is rapidly eliminated primarily by renal excretion, accounting for approximately half of a dose . In patients with renal compromise or extensive prior cisplatin therapy, the drug half-life can extend from 2 to 4 hours up to 21 hours . Thus, dose adjustments are needed when creatinine clearance is less than or equal to 3N mL/min .

Result of Action

The anticancer activities of this compound rely on their abilities to produce DNA breaks, thus leading to cell death . It has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in AECs . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different cellular uptake, DNA repair rate, and/or increased drug detoxification might be some of the reasons for the varying half maximal inhibitory concentration (IC 50) of this compound in different cancer cell lines . Moreover, glycosaminoglycans might be involved in the cellular uptake of this compound .

Preparation Methods

Bleomycin A5 is typically produced through fermentation using the bacterium Streptomyces verticillus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The purification process often includes chromatographic techniques to isolate this compound from other related compounds .

Chemical Reactions Analysis

Bleomycin A5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the chelation of metal ions, primarily iron, which produces a pseudoenzyme that reacts with oxygen to generate superoxide and hydroxide free radicals. These radicals are responsible for the DNA-cleaving activity of this compound . Common reagents used in these reactions include metal ions and oxygen, and the major products formed are DNA fragments resulting from strand breaks .

Scientific Research Applications

Bleomycin A5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an anticancer agent to treat various malignancies. In biology, it is used to study DNA damage and repair mechanisms due to its ability to induce DNA strand breaks. In chemistry, it serves as a model compound for studying metal ion chelation and radical formation. Additionally, this compound is used in industry for the production of other bleomycin derivatives and related compounds .

Comparison with Similar Compounds

Bleomycin A5 is part of the bleomycin family, which includes other compounds such as bleomycin A2 and bleomycin B2. These compounds share a similar chemical structure but differ in their side chains and specific biological activities. Bleomycin A2 and B2 are the primary components of the bleomycin mixture used in clinical settings. This compound is unique in its specific use in China and its distinct side chain structure, which affects its cellular uptake and cytotoxicity. Other similar compounds include phleomycin and zeocin, which are also glycopeptide antibiotics with DNA-cleaving activity .

This compound’s unique properties and applications make it a valuable compound in both scientific research and clinical practice. Its ability to induce DNA damage and its effectiveness as an anticancer agent highlight its significance in the field of medicine.

Properties

CAS No.

11116-32-8

Molecular Formula

C57H89N19O21S2

Molecular Weight

1440.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25?,26+,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1

InChI Key

QYOAUOAXCQAEMW-CHULVIKSSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O

Key on ui other cas no.

11116-32-8

Related CAS

55658-47-4 (hydrochloride)

Synonyms

leomycetin
bleomycetin hydrochloride
bleomycin A5
N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide
NSC-350895
pingyangmycin
zhengguangmycin A5

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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